molecular formula C10H17Cl2N3 B6609508 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride CAS No. 2866335-49-9

2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride

Cat. No. B6609508
CAS RN: 2866335-49-9
M. Wt: 250.17 g/mol
InChI Key: OAENSRAOTGCSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride” is a type of pyridopyrimidine . Pyridopyrimidines are a class of compounds that have been found to exhibit a wide range of pharmacological activities . They have been used in the design of privileged structures in medicinal chemistry .

Mechanism of Action

The mechanism of action of pyridopyrimidines can vary depending on the specific compound and its biological target . For example, some pyridopyrimidines have been found to inhibit dihydrofolate reductase (DHFR), some kinases, and the biotin carboxylase . DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and methylation reactions .

Future Directions

Pyridopyrimidines, including “2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride”, have potential for future research and development. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The review of pyridopyrimidines as anticancer agents suggests that they could be used to design new selective, effective, and safe anticancer agents .

properties

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-7(2)10-12-5-8-3-4-11-6-9(8)13-10;;/h5,7,11H,3-4,6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAENSRAOTGCSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2CCNCC2=N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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